Fmoc-Lys(Tnm)-OH
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Overview
Description
Fmoc-Lys(Tnm)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(2,4,6-trinitromethyl)-OH, is a derivative of lysine used in peptide synthesis. The Fmoc group is a protecting group for the amino group of lysine, while the Tnm group is a protecting group for the side chain. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Tnm)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Tnm group. The process begins with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. The side chain is then protected by reacting Fmoc-Lys-OH with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound. The use of automated systems ensures consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Tnm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The Tnm group can be substituted with other protecting groups or functional groups under specific conditions
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .
Scientific Research Applications
Chemistry
Fmoc-Lys(Tnm)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based therapeutics .
Medicine
The compound is used in the development of peptide drugs and vaccines. Its stability and ease of deprotection make it an ideal candidate for the synthesis of therapeutic peptides .
Industry
This compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Tnm)-OH involves the protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Tnm group protects the side chain, allowing for selective reactions at the amino group. The deprotection of these groups under mild conditions allows for the formation of peptide bonds and the synthesis of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Tnm)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side chain protection
Uniqueness
This compound is unique due to the use of the Tnm group for side chain protection, which provides greater stability and selectivity in peptide synthesis. The Tnm group is also easily removed under mild conditions, making it advantageous for the synthesis of sensitive peptides .
Properties
Molecular Formula |
C32H39N3O10 |
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Molecular Weight |
625.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37) |
InChI Key |
PPJJNRMPWUVGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origin of Product |
United States |
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